3-(aminomethyl)-4-methoxy-6-methylpyridin-2(1H)-one hydrochloride
Overview
Description
The description of a compound typically includes its IUPAC name, common names, and structural formula. It may also include the class of compounds it belongs to and its role or use in various applications .
Synthesis Analysis
Synthesis analysis involves detailing the methods and reactions used to synthesize the compound. This can include the starting materials, reaction conditions, catalysts, and the overall reaction mechanism .Molecular Structure Analysis
Molecular structure analysis involves determining the 3D structure of the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can include its reactivity with other compounds, the conditions under which it reacts, and the products formed .Physical and Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, optical activity, and reactivity. Techniques like mass spectrometry and infrared spectroscopy can be used to study the compound’s chemical properties .Scientific Research Applications
Synthesis and Derivative Formation
Aminomethylation Reactions : The compound is involved in aminomethylation reactions of hydroxypyridines, leading to the formation of various derivatives. This process is significant for synthesizing acetoxy and bromomethyl derivatives, which have diverse applications in chemical synthesis (Smirnov, Kuz’min, & Kuznetsov, 2005).
Transformation in Industrial Syntheses : It plays a critical role in transforming into hydroxymethyl derivatives, an important step in industrial synthesis processes, notably in the production of vitamin B6 (Efremenko, Balyakina, & Gunar, 1981).
Condensation Reactions : The compound is used in condensation reactions, which are fundamental in synthesizing various Schiff bases. These bases have multiple applications, including as ligands in coordination chemistry (Bai Linsha, 2015).
Nucleophilic Substitution Reactions : It undergoes nucleophilic substitution, leading to the formation of pyridinethione derivatives. This reaction is important for the regioselective formation of S-alkyl derivatives, which have potential applications in medicinal chemistry (Kaigorodova et al., 1999).
Tautomeric Conversion : In the presence of salicylaldehyde, it exhibits tautomeric conversion to enolimine forms of Schiff bases, indicating its versatility in chemical transformations (Cimerman & Štefanac, 1985).
Chemical Synthesis and Characterization
Building Blocks for Gastric-Acid Inhibiting Compounds : The compound serves as a building block in synthesizing compounds with gastric-acid inhibiting activity, demonstrating its significance in pharmaceutical applications (Mittelbach et al., 1988).
Synthesis of Benzimidazole Derivatives : It is used in the synthesis of benzimidazole derivatives, which are important in medicinal chemistry for their potential biological activities (Pan Xiang-jun, 2006).
Crystallographic Studies : The compound is important for crystallographic studies to understand the structural aspects of various chemical entities. This is crucial for the development of new materials and drugs (Yoshihiro Yokoyama et al., 1998).
Ionic Liquid Synthesis : It is used in ionic liquid synthesis to create new derivatives through multi-component reactions, highlighting its role in green chemistry (D. Shi et al., 2008).
Anticancer Agent Synthesis : The compound is integral in synthesizing potential anticancer agents, such as pyridooxazines and pyridothiazines, demonstrating its impact in the field of oncology (Temple et al., 1983).
Antibacterial Activity : It is utilized in synthesizing compounds with antibacterial activity, emphasizing its importance in developing new antibiotics (Zhi et al., 2005).
Synthesis of Pyridonecarboxylic Acids : The compound is used in synthesizing pyridonecarboxylic acids, which are known for their antibacterial properties, further underscoring its relevance in pharmaceutical research (Egawa et al., 1984).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
3-(aminomethyl)-4-methoxy-6-methyl-1H-pyridin-2-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2.ClH/c1-5-3-7(12-2)6(4-9)8(11)10-5;/h3H,4,9H2,1-2H3,(H,10,11);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBAMKZKIRUUXSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)CN)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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